molecular formula C7H6BrNO2 B1266673 3-Bromo-5-nitrotoluene CAS No. 52488-28-5

3-Bromo-5-nitrotoluene

Cat. No. B1266673
CAS RN: 52488-28-5
M. Wt: 216.03 g/mol
InChI Key: MWFDNXJPZUOTJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-Bromo-5-nitrotoluene involves nitration and bromination reactions. For example, the nitration of toluene derivatives yields mixtures of nitro derivatives, with bromination producing bromo derivatives under specific conditions (Bell & Millar, 1966). Furthermore, the synthesis of bromo-nitrotoluenes can be achieved through electrophilic bromination using advanced brominating agents like Ba(BrF4)2, which facilitates the formation of pure 3-bromo-nitrotoluene under mild conditions (Sobolev et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of bromo-nitrotoluene derivatives includes Density Functional Theory (DFT) calculations to determine electronic and vibrational characteristics. For instance, DFT/B3LYP calculations with a 6-311++G(d,p) basis set have been used to obtain vibrational frequencies and molecular equilibrium geometries, providing insights into the electronic structure and reactivity of these compounds (Abraham et al., 2017).

Chemical Reactions and Properties

3-Bromo-5-nitrotoluene participates in various chemical reactions, such as aromatic nucleophilic substitution, which can lead to novel compounds with rearranged structures (Guerrera et al., 1995). These reactions are fundamental for synthesizing new materials and understanding the reactivity of bromo-nitrotoluene derivatives.

Physical Properties Analysis

The physical properties of 3-Bromo-5-nitrotoluene and related compounds can be explored through spectroscopic methods, including FT-IR and Raman spectroscopy, to investigate vibrational frequencies and molecular interactions. Comparative studies using DFT help in correlating experimental data with theoretical models, enhancing our understanding of the compound's physical characteristics (Krishnakumar et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be assessed through computational studies, including molecular orbital analyses and docking studies. These studies provide insights into the biological activity, potential applications, and interaction mechanisms of bromo-nitrotoluene derivatives (Arulaabaranam et al., 2021).

Scientific Research Applications

Bromination Methods

3-Bromo-5-nitrotoluene is formed through the bromination of p-nitrotoluene. The use of Barium Fluorobromate (Ba(BrF4)2) as a brominating agent has been demonstrated to be highly effective in this process. This method occurs without the need for any catalysts or harsh conditions, showcasing an efficient approach to synthesizing 3-bromo-nitrotoluene (Sobolev et al., 2014). Similar observations were made in a study that also used Ba(BrF4)2 for brominating nitrobenzene, resulting in the formation of pure 3-bromo-nitrotoluene (Sobolev et al., 2014).

Synthesis of Derivatives

3-Bromo-5-nitrotoluene serves as a precursor in the synthesis of various compounds. For instance, 4-Bromo-2-chlorotoluene was synthesized from 4-bromo-2-nitrotoluene through a series of reactions including reduction, diazotization, and Sandmeyer reaction (Xue Xu, 2006). The synthesis of 2-Bromo-6-Fluorotoluene from 2-Amino-6-nitrotoluene, involving diazonium salt substitution, reduction, and Schiemann reaction, also highlights the importance of 3-Bromo-5-nitrotoluene derivatives in medical intermediates (Li Jiang-he, 2010).

Vibrational Spectroscopy Analysis

3-Bromo-5-nitrotoluene has been the subject of vibrational spectroscopy studies. Research involving the vibrational spectra of 2-bromo 5-nitrotoluene by quantum chemical calculations provided insights into its molecular structure and properties (Krishnakumar et al., 2013).

Extraction and Kinetic Studies

The compound has been studied in the context of extraction kinetics, as seen in the study of Ni(II) extraction using 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol. This research highlighted the extraction kinetic mechanism and the role of 3-Bromo-5-nitrotoluene derivatives in such processes (Watarai et al., 1997).

Environmental and Safety Studies

In the environmental domain, the degradation and safety aspects of nitrotoluene compounds, including 3-bromo-5-nitrotoluene, have been investigated. Research on the microbial degradation of explosives like trinitrotoluene, which are structurally related to nitrotoluenes, offers insights into the biotransformation and mineralization of these compounds (Hawari et al., 2000).

Safety And Hazards

3-Bromo-5-nitrotoluene is classified as an irritant . It is advised to handle it in a well-ventilated place, avoid contact with skin and eyes, and avoid breathing its dust . In case of accidental release, it is recommended to avoid dust formation, ensure adequate ventilation, and evacuate personnel to safe areas .

properties

IUPAC Name

1-bromo-3-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFDNXJPZUOTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200482
Record name 3-Bromo-5-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-nitrotoluene

CAS RN

52488-28-5
Record name 1-Bromo-3-methyl-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52488-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-nitrotoluene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-5-nitrotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-nitrotoluene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.669
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Synthesis routes and methods

Procedure details

A solution of 10 g of 4-bromo-2-methyl-6-nitro-phenylamine in 100 ml of concentrated sulfuric acid in an ice bath was treated dropwise with 3.58 g of sodium nitrite in 10 ml of water keeping the temperature below 10° C. The mixture was then treated simultaneously over 1 hr with 6.81 g of copper (I) oxide and 31.4 ml of hypophosphorus acid. Poured into ice water, extracted with ether, washed with water, dried over magnesium sulfate, and evaporated to dryness. The residue was purified by flash column chromatography on silica gel eluting with ethyl acetate/hexane (1:9) giving 7.73 g of 1-bromo-3-methyl-5-nitrobenzene. ##STR132##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31.4 mL
Type
reactant
Reaction Step Three
Quantity
6.81 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
TH Fisher, SM Dershem, ML Prewitt - The Journal of Organic …, 1990 - ACS Publications
… in glacial acetic acid to give 2-bromo-4-methyl-6nitroaniline in 85% yield, mp 62-63.5 C (lit.15 mp 64.5 C), which was then deaminated as above to give 3-bromo-5-nitrotoluene in 90% …
Number of citations: 55 pubs.acs.org
GA Olah, HC Lin - Journal of the American Chemical Society, 1974 - ACS Publications
The competitive rates and isomer distributions of the BF3 catalyzed nitration of benzene, alkyl-, halo-, and substituted polymethylbenzenes with methyl nitrate in nitromethane solution …
Number of citations: 54 pubs.acs.org
RB Carlin, GE Foltz - Journal of the American Chemical Society, 1956 - ACS Publications
Treatment of 3, 3'-dibromo-5, 5'-dimethylhydrazobenzene (I) with 2: 1 sulfuric acid at 85-90 yielded a benzidine (II), dimorphic diphenylines (Ilia and Illb), a 2, 2'-diaminobiphenyl (IV), 5-…
Number of citations: 9 pubs.acs.org
P Kovacic, JF Gormish - Journal of the American Chemical …, 1966 - ACS Publications
Amination of halobenzenes (fluoro, chloro, and bromo) and halotoluenes (o-, m-, and p-fluoro, o-, m-, and p-chloro, and m-bromo) with trichloramine under Friedel-Crafts conditions was …
Number of citations: 13 pubs.acs.org
B Jones, J Robinson - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… The aniline was brominated in acetic acid to give 2-bromo-4-methyl-6-nitroaniline, mp 66', in 96% yield ; diazotisation and deamination gave 3-bromo-5-nitrotoluene, mp 82" ; reduction …
Number of citations: 18 pubs.rsc.org
PM O'Neill, DJ Willock, SR Hawley… - Journal of medicinal …, 1997 - ACS Publications
… The required intermediate 10 for the synthesis of fluorotebuquine was obtained by the Balz−Schiemann reaction of 2-amino-3-bromo-5-nitrotoluene which was prepared in turn by the …
Number of citations: 133 pubs.acs.org
CS Gibson, JDA Johnson - Journal of the Chemical Society (Resumed …, 1929 - pubs.rsc.org
… On removal of the ether, the 3-bromo-5~nitrotoluene waa obtained pure (m. p. 83") without … 3-Bromo-5-aminotoluene was prepared by adding a hot solution of 3-bromo-5-nitrotoluene (…
Number of citations: 11 pubs.rsc.org
TJ Stierman, WC Shakespeare… - The Journal of Organic …, 1990 - ACS Publications
… in glacial acetic acid to give 2-bromo-4-methyl-6nitroaniline in 85% yield, mp 62-63.5 C (lit.15 mp 64.5 C), which was then deaminated as above to give 3-bromo-5-nitrotoluene in 90% …
Number of citations: 13 pubs.acs.org
JF GORMISH - 1968 - search.proquest.com
… 3-Bromo-5-methylaniline, A suspension of 3-bromo-5-nitrotoluene (39 g., 0.18 mole) in 100 ml. of 95% ethanol was treated with 45 g. of tin metal (20 mesh) and 100 ml. …
Number of citations: 2 search.proquest.com
J Laverie - 1949 - search.proquest.com
Since this thesis is concerned mainly with a study of optical activity of diphenyl derivatives, the various methods of preparation of diphenyl derivatives are given in the General …
Number of citations: 3 search.proquest.com

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